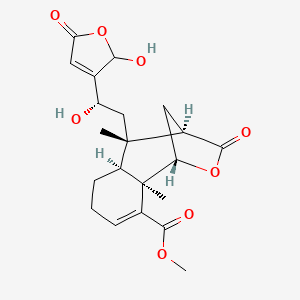
Tinosporol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tinosporol A is a natural product primarily found in the plant Tinospora crispa. It belongs to the class of clerodane diterpenoids, which are known for their diverse biological activities. This compound has been identified as a compound with significant anti-hyperglycemic properties, making it a subject of interest in the treatment of type 2 diabetes mellitus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Tinosporol A typically involves extraction from the plant Tinospora crispa. The process begins with the collection of plant materials, which are then dried and ground into a fine powder. This powder undergoes solvent extraction, followed by chromatographic separation to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of advanced chromatographic methods and high-performance liquid chromatography (HPLC) ensures the purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tinosporol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. These derivatives are often studied for their enhanced or altered biological activities .
Applications De Recherche Scientifique
Tinosporol A has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Tinosporol A involves its interaction with molecular targets related to glucose metabolism. It has been shown to inhibit enzymes involved in glucose production and absorption, thereby reducing blood glucose levels. The compound also modulates signaling pathways that regulate insulin sensitivity and glucose uptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tinosporol A is similar to other clerodane diterpenoids such as Tinosporol B and Tinosporoside A, which are also isolated from Tinospora crispa .
Uniqueness
What sets this compound apart is its potent anti-hyperglycemic activity, which is more pronounced compared to its analogues. This makes it a particularly valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C21H26O8 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-hydroxy-2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate |
InChI |
InChI=1S/C21H26O8/c1-20(9-13(22)10-7-16(23)29-17(10)24)12-8-15(28-19(12)26)21(2)11(18(25)27-3)5-4-6-14(20)21/h5,7,12-15,17,22,24H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17?,20+,21-/m0/s1 |
Clé InChI |
IWQROARLUZNGTO-VUSLHQQSSA-N |
SMILES isomérique |
C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@@H](C4=CC(=O)OC4O)O |
SMILES canonique |
CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=CC(=O)OC4O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



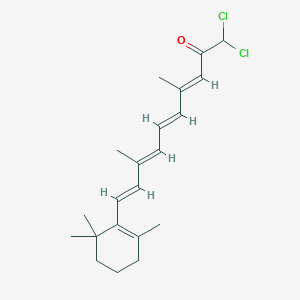
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)
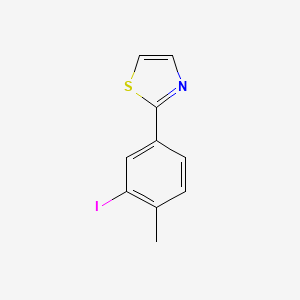


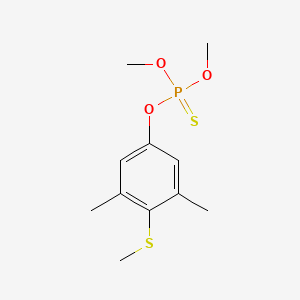

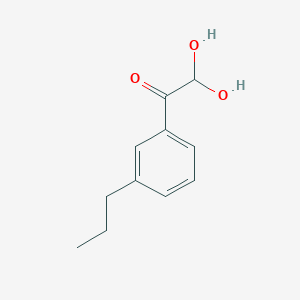


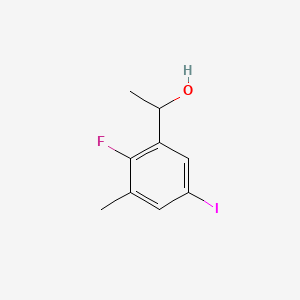
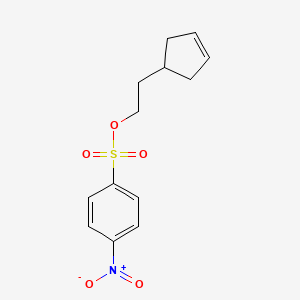
![2h-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B14760532.png)
